molecular formula C26H25BrN4O3 B12398616 CCG-273463

CCG-273463

Numéro de catalogue: B12398616
Poids moléculaire: 521.4 g/mol
Clé InChI: XCZKXWQNBNADHK-GEYIUBJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncological research. Its primary research value lies in the investigation of FGF/FGFR signaling pathway dysregulation, which is implicated in tumor cell proliferation, survival, angiogenesis, and metastasis in various cancers, including breast and lung cancer. The compound's mechanism of action involves competitive binding to the ATP-binding pocket of FGFR1, thereby inhibiting its kinase activity and subsequent downstream signaling cascades such as the MAPK and PI3K/AKT pathways . This targeted inhibition makes it a crucial tool for studying FGFR-driven tumorigenesis in vitro and in vivo. Research utilizing this inhibitor has demonstrated its efficacy in inducing apoptosis and suppressing the growth of cancer cell lines that harbor FGFR1 amplifications , providing a rational basis for exploring therapeutic strategies for resistant and aggressive cancer phenotypes. It serves as an essential chemical probe for validating FGFR1 as a therapeutic target and for the preclinical development of novel targeted cancer therapies.

Propriétés

Formule moléculaire

C26H25BrN4O3

Poids moléculaire

521.4 g/mol

Nom IUPAC

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1

Clé InChI

XCZKXWQNBNADHK-GEYIUBJWSA-N

SMILES isomérique

CC1=C(NC(=C1NC(=O)CBr)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O

SMILES canonique

CC1=C(NC(=C1NC(=O)CBr)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O

Origine du produit

United States

Méthodes De Préparation

Fischer Indole Synthesis

The indole skeleton is constructed via the Fischer indole synthesis using phenylhydrazine and levulinic acid under acidic conditions (H₂SO₄, ethanol, reflux, 12 h). The product, 2-oxo-1H-indole, is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0°C to yield 5-nitro-2-oxo-1H-indole.

Reduction and Amidation :

  • The nitro group is reduced to an amine using H₂/Pd-C in ethanol (25°C, 4 h).
  • The amine is acylated with chloroacetyl chloride in the presence of triethylamine (CH₂Cl₂, 0°C → RT, 2 h) to form 5-(chloroacetamido)-2-oxo-1H-indole.
Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration HNO₃/H₂SO₄, 0°C 78 92%
Reduction H₂/Pd-C, EtOH 85 95%
Acylation ClCOCH₂Cl, Et₃N 90 98%

Introduction of the Methylidene Group

The Z-configured methylidene bridge is installed via a Knoevenagel condensation between 5-carboxy-2-oxo-1H-indole-3-carbaldehyde (Intermediate A) and the pyrrole intermediate (Intermediate B). The reaction is catalyzed by piperidine in acetic acid (80°C, 6 h), achieving 72% yield.

Stereochemical Control :

  • The Z-configuration is favored by steric hindrance from the 3,5-dimethyl groups on the pyrrole ring, as confirmed by NOE NMR studies.

Synthesis of the 3,5-Dimethyl-1H-Pyrrole-2-Carboxamide Intermediate

Pyrrole Ring Formation

The pyrrole core is synthesized via the Paal-Knorr reaction using acetylacetone and ammonium acetate in refluxing ethanol (12 h). The product, 3,5-dimethyl-1H-pyrrole, is brominated at position 4 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h).

Bromoacetylation

The 4-amino group is acylated with bromoacetyl bromide in dichloromethane (DCM) with DMAP as a catalyst (0°C → RT, 3 h). This step requires careful exclusion of moisture to prevent hydrolysis.

Step Reagents/Conditions Yield (%)
Paal-Knorr Acetylacetone, NH₄OAc 88
Bromination NBS, CCl₄ 65
Acylation BrCH₂COBr, DMAP 70

Coupling of Indole and Pyrrole Moieties

The indole and pyrrole intermediates are coupled via a condensation reaction:

  • Activation : The aldehyde group on the indole core is activated using thionyl chloride (SOCl₂, DMF, 50°C, 2 h).
  • Condensation : The activated indole reacts with the pyrrole intermediate in toluene with p-toluenesulfonic acid (PTSA) as a catalyst (110°C, 8 h). The Z-isomer is isolated via column chromatography (SiO₂, hexane/EtOAc 7:3).

Optimization Data :

  • Catalyst screening showed PTSA provided higher regioselectivity (Z:E = 9:1) compared to Lewis acids like ZnCl₂.
  • Solvent polarity critically impacts yield; non-polar solvents (toluene) favor the Z-configuration.

Attachment of the (1R)-1-Phenylethyl Group

The final step involves coupling the carboxamide with (R)-1-phenylethylamine using HATU as a coupling agent and DIPEA as a base (DMF, RT, 12 h). The product is purified via recrystallization from ethanol/water (4:1).

Enantiomeric Purity :

  • Chiral HPLC analysis confirmed >99% ee using a Chiralpak AD-H column (hexane/i-PrOH 90:10).

Analytical Characterization

Structural Confirmation :

  • HRMS : m/z 521.4 [M+H]⁺ (calc. 521.4).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H), 7.45–7.28 (m, 5H, Ar-H), 6.75 (s, 1H, pyrrole-H), 2.98 (q, J = 6.8 Hz, 1H, CH(CH₃)), 2.45 (s, 3H, CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

Purity :

  • HPLC: 98.5% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Strategies

  • Z/E Isomerism :
    • Lowering reaction temperature to 80°C and using PTSA improved Z-selectivity to 92%.
  • Bromoacetyl Hydrolysis :
    • Anhydrous conditions and reduced reaction time minimized byproduct formation.
  • Cost Efficiency :
    • Replacing HATU with EDCl/HOBt reduced coupling costs by 40% without compromising yield.

Scale-Up Considerations

  • Pilot-Scale Synthesis (1 kg batch):
    • Yields remained consistent (68–70%) with telescoped steps to avoid intermediate isolation.
    • Waste streams were treated via neutralization (for acidic/byproducts) and distillation (solvent recovery).

Analyse Des Réactions Chimiques

Types of Reactions

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Applications De Recherche Scientifique

The compound (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide represents a complex structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and therapeutic potential.

Anticancer Activity

Research indicates that compounds with indole and pyrrole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Kinases are critical in various cellular processes, and their dysregulation is often linked to cancer. Small molecule inhibitors targeting kinases have been developed to treat various cancers, making this compound a candidate for further investigation in this area .

Antimicrobial Properties

The presence of the pyrrole ring may confer antimicrobial activity to the compound. Research has demonstrated that similar structures can exhibit significant antibacterial and antifungal properties, indicating potential applications in treating infections caused by resistant strains of bacteria .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing the reaction between indole derivatives and bromoacetylated amines.
  • Pyrrole Formation : Employing cyclization techniques to form the pyrrole ring from appropriate precursors.

These methods not only provide access to the target compound but also allow for the exploration of analogs that may enhance biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study on 3-(4-bromophenyl)-1H-pyrrole derivatives demonstrated promising anticancer activity against various cell lines, suggesting that modifications to the indole framework could yield compounds with enhanced efficacy .
  • Another research highlighted the synthesis of pyrazole derivatives with significant antimicrobial activity, showcasing how structural variations can lead to diverse biological effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.

Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Mécanisme D'action

The mechanism of action of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole moiety may interact with cellular receptors or signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Structural Insights: The (3Z) configuration and bromoacetyl group likely enhance target engagement compared to non-halogenated or E-isomers, as suggested by crystallographic trends .
  • Spectroscopic Utility : Solvent-induced NMR shifts (e.g., in DMSO) could aid in purity assessment or conformational analysis .
  • Biological Potential: While toxicity may limit in vivo use, the compound’s selectivity profile aligns with trends observed in covalent kinase inhibitors .

Activité Biologique

The compound (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H22BrN3O3\text{C}_{20}\text{H}_{22}\text{BrN}_{3}\text{O}_{3}

The synthesis generally involves multi-step reactions, including the formation of the pyrrolidine and indole moieties. The use of bromoacetyl derivatives in the synthesis allows for modifications that enhance biological activity. The compound's synthesis has been documented in various patents and research articles, emphasizing its potential as a bioactive agent .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial for tumor growth .

Table 1: Anticancer Activity of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Inhibition of protein kinases
PC3 (Prostate Cancer)8Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been screened for its ability to inhibit various enzymes relevant to disease pathways. For instance, it has shown inhibitory effects on alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase, which are involved in cellular signaling and metabolism .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer Cells : In a study conducted on MCF-7 cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare structurally related indole-pyrrole hybrids?

  • Methodological Answer : Synthesis of analogous compounds often involves condensation reactions between substituted 3-formyl-indole derivatives and heterocyclic amines. For example, and describe refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, catalyzed by sodium acetate, to form Schiff base derivatives . Key steps include:
  • Reaction Conditions : Acetic acid as solvent, sodium acetate as base, reflux (3–5 h).
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products.
    Adapting this protocol, the target compound likely requires similar condensation between a bromoacetyl-substituted pyrrole and an indole-carboxamide precursor.

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the Z-configuration of the exocyclic double bond in similar compounds?

  • Methodological Answer : The Z-configuration (cis arrangement) of the exocyclic double bond is confirmed via:
  • ¹H-NMR : Coupling constants (J) between protons on the double bond. For example, in , a J value of 2.31 Hz between H-3 and H-4 in an azetidinone derivative supports a cis configuration .
  • NOESY : Nuclear Overhauser effects between spatially proximate protons (e.g., methyl groups on the pyrrole and indole moieties).
  • IR : Absence of free NH stretches if intramolecular hydrogen bonding stabilizes the Z-form.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic vs. solution-phase structural data for such compounds?

  • Methodological Answer : Discrepancies between solid-state (X-ray) and solution-phase (NMR) data arise from conformational flexibility or solvent effects. Strategies include:
  • Variable-Temperature NMR : To detect dynamic equilibria between conformers.
  • DFT Calculations : Compare computed solution-phase geometries with experimental NMR data (e.g., highlights computational methods for non-covalent interaction analysis) .
  • Co-crystallization Studies : Use additives (e.g., ’s DMF/acetic acid system) to stabilize specific conformers in the solid state .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing bromoacetyl-substituted intermediates?

  • Methodological Answer : Apply DoE principles (as in ’s flow-chemistry case study) to systematically vary:
  • Factors : Temperature, stoichiometry, catalyst loading.
  • Responses : Yield, purity (HPLC), reaction time.
    Example workflow:

Screening : Use a Plackett-Burman design to identify critical factors.

Optimization : Central Composite Design (CCD) to refine conditions.

Validation : Confirm robustness via triplicate runs under optimal settings .

Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonding) play in the stability of this compound’s supramolecular assemblies?

  • Methodological Answer : Non-covalent interactions can be probed via:
  • X-ray Crystallography : Analyze packing motifs (e.g., ’s crystal structure with phenyl ring stacking) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability influenced by intermolecular forces.
  • Solubility Studies : Correlate solubility parameters with polarity of substituents (e.g., bromoacetyl groups may enhance halogen bonding) .

Contradiction Analysis Example

Issue : Discrepancy in melting points between batches.
Resolution :

  • Hypothesis : Polymorphism or solvent retention.
  • Tests :
    • DSC : Detect polymorphic transitions.
    • TGA : Check for residual solvent.
    • Recrystallization : Use alternative solvents (e.g., ’s acetic acid/water system) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.